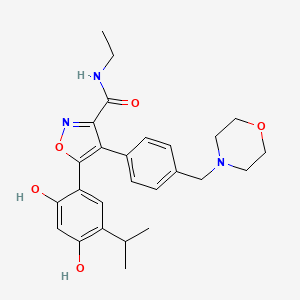
Luminespib
Vue d'ensemble
Description
Luminespib, also known as NVP-AUY922, is an experimental drug candidate for the treatment of cancer . It is an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that plays a role in the modification of a variety of proteins implicated in oncogenesis . Luminespib has shown promising activity in preclinical testing against several different tumor types .
Synthesis Analysis
Luminespib has been used in the development of nanoformulations for cancer therapy. In one study, bovine serum albumin (BSA) nanoparticles were used as carriers for Luminespib . The results suggest that Luminespib interacts by non-covalent reversible interactions with BSA to form drug-loaded BSA nanoparticles .Molecular Structure Analysis
Luminespib is a resorcinylic isoxazole amide . Its molecular formula is C26H31N3O5 and it has a molecular weight of 465.54 .Chemical Reactions Analysis
Luminespib is a potent HSP90 inhibitor with IC50s of 7.8 and 21 nM for HSP90α and HSP90β, respectively .Physical And Chemical Properties Analysis
Luminespib is a colorless solid . Its molecular formula is C26H31N3O5 and it has a molecular weight of 465.54 .Applications De Recherche Scientifique
Cancer Therapy
- Specific Scientific Field: Oncology, specifically Cancer Therapy .
- Summary of the Application: Luminespib, also known as NVP-AUY922, is a new generation Hsp90 inhibitor that has been extensively studied for its anticancer potential in advanced clinical trials . It has been used in the treatment of a variety of cancers .
- Methods of Application or Experimental Procedures: Luminespib has been used in nanoformulations for cancer therapy. In one study, bovine serum albumin (BSA) nanoparticles were used as carriers for Luminespib. The Luminespib-loaded BSA nanoparticles were characterized by various methods including SEM, TEM, FTIR, XPS, UV-visible spectroscopy, and fluorescence spectroscopy .
- Results or Outcomes: The in vitro evaluations suggest that Luminespib-based aqueous nanoformulations can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .
Non-Small-Cell Lung Cancer (NSCLC) Treatment
- Specific Scientific Field: Oncology, specifically Non-Small-Cell Lung Cancer (NSCLC) Treatment .
- Summary of the Application: Luminespib has shown activity in NSCLC patients with EGFR exon 20 insertions, a subgroup of EGFR mutations that are generally refractory to first/second generation EGFR inhibitors .
- Methods of Application or Experimental Procedures: Luminespib is a potent, ATP-competitive, non-gel-danamycin Hsp90 inhibitor which is administered intravenously (i.v.) weekly .
- Results or Outcomes: In a phase II trial involving 29 patients with stage IV NSCLC with EGFR ins20, the objective response rate (ORR) was 17%, median progression-free survival was 2.9 months, and median overall survival (OS) was 13 months .
Heat Shock Protein 90 (Hsp90) Inhibition
- Specific Scientific Field: Biochemistry, specifically Protein Biochemistry .
- Summary of the Application: Luminespib, also known as NVP-AUY922, is a new generation Hsp90 inhibitor. It is one of the most studied Hsp90 inhibitors for a variety of cancers in Phase I and II clinical trials .
- Methods of Application or Experimental Procedures: Luminespib is used in the development of drugs against breast and pancreatic cancer. It is used in mono or combination therapies that target multiple cellular pathways of cancer cells .
- Results or Outcomes: The results suggest that Luminespib interacts by non-covalent reversible interactions with Bovine Serum Albumin (BSA) to form drug-loaded BSA nanoparticles (DNPs). These DNPs can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .
Heat-Activated Nanomedicine Formulation
- Specific Scientific Field: Nanomedicine .
- Summary of the Application: Luminespib is used in the development of heat-activated nanomedicine formulations .
Protein-Based Nanoformulation for Cancer Therapy
- Specific Scientific Field: Nanomedicine, specifically Protein-Based Nanoformulation for Cancer Therapy .
- Summary of the Application: Luminespib is used in the development of protein-based nanoformulations for cancer therapy. It has been reported that bovine serum albumin (BSA) nanoparticles (NPs) serve as carriers for anticancer drugs .
- Methods of Application or Experimental Procedures: In the present study, aqueous dispensable BSA NPs were developed for controlled delivery of luminespib. The luminespib-loaded BSA NPs were characterized by SEM, TEM, FTIR, XPS, UV-visible spectroscopy, and fluorescence spectroscopy .
- Results or Outcomes: The results suggest that luminespib interacts by non-covalent reversible interactions with BSA to form drug-loaded BSA NPs (DNPs). The in vitro evaluations suggest that DNP-based aqueous nanoformulations can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .
Heat-Activated Nanomedicine Formulation
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZATDQFDPQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336117 | |
| Record name | Luminespib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luminespib | |
CAS RN |
747412-49-3 | |
| Record name | AUY 922 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747412-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luminespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luminespib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMINESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

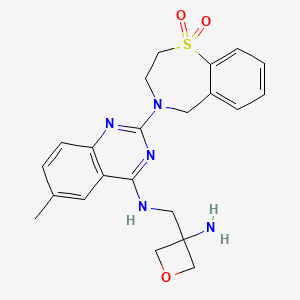
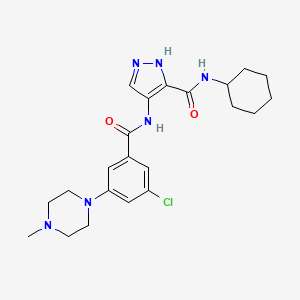
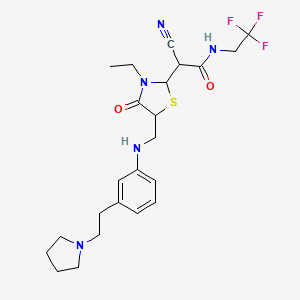
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

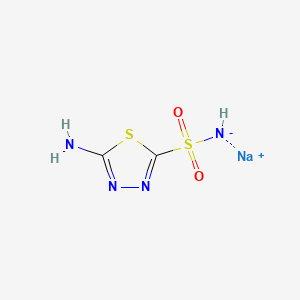
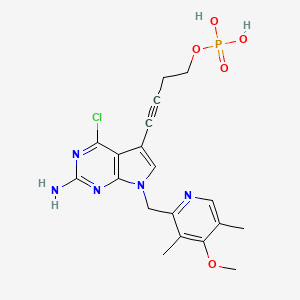
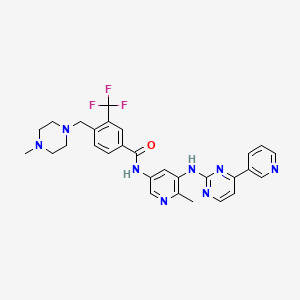
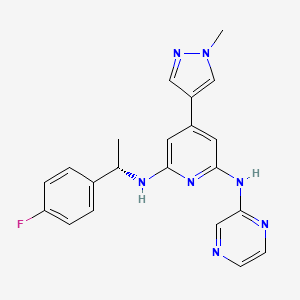
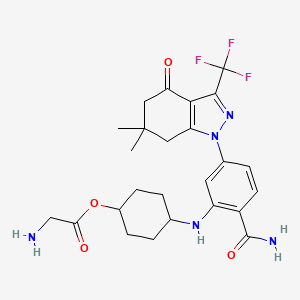
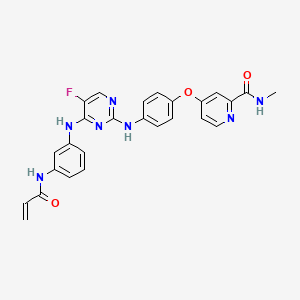
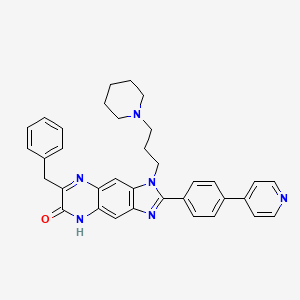
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)